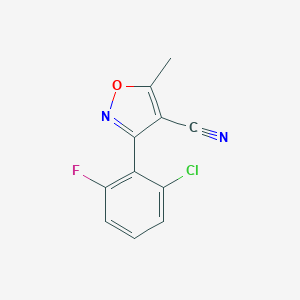

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAAPYNVRPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371457 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-41-8 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound this compound (CAS No. 175204-41-8). The information presented is intended to support research, drug discovery, and development activities by providing essential data on the compound's physical and chemical characteristics.

Compound Identity

| Systematic Name | This compound |

| CAS Number | 175204-41-8[1][2][3] |

| Molecular Formula | C₁₁H₆ClFN₂O[4] |

| Appearance | White powder[1] |

| Purity | 99%[1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, a combination of experimental and predicted values is presented.

| Property | Value | Source (Type) |

| Molecular Weight | 236.63 g/mol | [4] (Calculated) |

| Melting Point | 78 °C | ChemicalBook (Experimental) |

| Boiling Point | 370.3 ± 42.0 °C | ChemicalBook (Predicted) |

| Density | 1.41 ± 0.1 g/cm³ | ChemicalBook (Predicted) |

| Water Solubility | Data Not Available | - |

| LogP (Octanol-Water Partition Coefficient) | Data Not Available | - |

| pKa (Acid Dissociation Constant) | -6.99 ± 0.50 | ChemicalBook (Predicted) |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties for this specific molecule are not publicly available. However, this section outlines standardized methodologies that are broadly applicable for the determination of key properties for crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heated block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded.

-

For high accuracy, an initial rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) around the expected melting point.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the solute in a saturated solution in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Sample Analysis:

-

After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Filtration or centrifugation may be employed.

-

The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Synthesis

Biological Context and Potential Applications

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[7] Derivatives of isoxazole have been reported to possess various pharmacological properties, including but not limited to:

-

Anticancer activity

-

Antibacterial and antifungal activity

-

Anti-inflammatory effects

-

Antioxidant properties

The specific biological activity profile of this compound has not been extensively reported. However, its structural relationship to other biologically active isoxazoles suggests it may be a candidate for further investigation in drug discovery programs. The related compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the synthesis of the antibiotic flucloxacillin.[8]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, a critical process in early-stage drug development.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

References

- 1. This compound, CasNo.175204-41-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

- 7. ajptonline.com [ajptonline.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Direct pharmacological data for this specific carbonitrile derivative is not extensively available in current literature. Therefore, this document synthesizes information from structurally analogous compounds, particularly its carboxylic acid counterpart, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and the broader class of isoxazole-containing therapeutics. The primary hypothesized mechanism of action is the inhibition of bacterial cell wall synthesis, predicated on the role of its close analog as a key intermediate in the synthesis of potent β-lactam antibiotics. This guide also explores other potential biological activities inherent to the isoxazole scaffold, supported by data on related compounds. Detailed experimental protocols for assessing these activities and visual representations of key pathways are provided to facilitate further research and drug development endeavors.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a core component in a multitude of compounds with a broad spectrum of pharmacological activities.[1] Isoxazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2] The isoxazole ring's favorable physicochemical properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The subject of this guide, this compound, is a synthetic compound featuring this key isoxazole core. While direct studies on its mechanism of action are scarce, its structural similarity to known biologically active molecules provides a strong foundation for a hypothesized mechanism.

Inferred Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This inference is drawn from the well-documented role of its immediate precursor and structural analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which serves as a critical intermediate in the synthesis of the β-lactam antibiotic, flucloxacillin, and a key component in the structure of ceftaroline.[3][4]

Flucloxacillin is a narrow-spectrum antibiotic that is resistant to bacterial β-lactamase enzymes.[5] Its mechanism of action involves the inhibition of the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[6][7] This binding inactivates the enzymes responsible for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[6]

Ceftaroline, another advanced-generation cephalosporin, also functions by inhibiting bacterial cell wall synthesis through high-affinity binding to PBPs.[4][8] Notably, it exhibits activity against multi-drug resistant strains of Staphylococcus aureus (MRSA).[8]

Given that the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-moiety is a fundamental structural component of these potent antibiotics, it is highly probable that the carbonitrile derivative retains this intrinsic antibacterial activity. The nitrile group can act as a bioisostere for the carboxylic acid, potentially interacting with the same biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ceftaroline: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flucloxacillin - Wikipedia [en.wikipedia.org]

- 6. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. academic.oup.com [academic.oup.com]

Structural Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. While specific experimental data for this compound is not widely available in public literature, this document outlines the expected analytical results based on established spectroscopic principles and data from closely related analogs. It further details the standard experimental protocols required for such a structural determination.

Predicted Spectroscopic and Physical Data

The structural confirmation of a novel compound like this compound relies on a suite of analytical techniques. Below are the predicted data based on its chemical structure and supported by data from analogous compounds.

Table 1: Predicted Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₆ClFN₂O |

| Molecular Weight | 236.63 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 175204-41-8 |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 - 7.60 | m | 1H | Phenyl H |

| ~7.35 - 7.45 | m | 1H | Phenyl H |

| ~7.15 - 7.25 | t | 1H | Phenyl H |

| ~2.80 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=N (isoxazole) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~155 | C-O (isoxazole) |

| ~132 (d, J ≈ 10 Hz) | C-Cl |

| ~130 | Phenyl C-H |

| ~126 | Phenyl C-H |

| ~115 (d, J ≈ 20 Hz) | Phenyl C-H |

| ~115 | C≡N |

| ~110 | C-CN (isoxazole) |

| ~12 | -CH₃ |

Table 4: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch |

| ~1610, 1580, 1450 | Medium-Strong | C=C and C=N aromatic and isoxazole ring stretches |

| ~1400 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity |

| 236/238 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 201 | [M - Cl]⁺ |

| 174 | [M - C₃H₂NO]⁺ |

| 139 | [C₇H₃ClFN]⁺ |

Synthesis Pathway

The structural elucidation is intrinsically linked to the synthesis of the target molecule. A plausible synthetic route for this compound is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate structural determination of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, a pulse width of 30°, a relaxation delay of 2.0 s, and 1024 transients. Use broadband proton decoupling.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) after applying an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the oven temperature program as follows: hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

MS Conditions: Set the ion source temperature to 230°C and the electron energy to 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Diffraction (Hypothetical)

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the definitive three-dimensional structure.

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (100 K). Collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: Solve the structure using direct methods and refine by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Visualized Workflows and Relationships

Structural Elucidation Workflow

The logical flow of experiments for structural determination is depicted below.

Caption: General workflow for the structural elucidation of a novel organic compound.

Data Interpretation Logic

The interpretation of the spectroscopic data is a convergent process leading to the final structure.

Caption: Convergent logic of spectroscopic data interpretation for structural confirmation.

This guide provides a foundational framework for the structural elucidation of this compound. The combination of predicted data, detailed experimental protocols, and logical workflows offers a comprehensive resource for researchers in the field of drug discovery and development.

Spectroscopic Analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS No. 175204-41-8). Despite its availability from commercial suppliers, a comprehensive search of scientific literature and patent databases reveals a notable absence of publicly available, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) specifically for this carbonitrile derivative. This document, therefore, serves to summarize the current state of knowledge and provides general experimental protocols that would be applicable for its characterization. Information on closely related analogues, where available, is presented to offer contextual understanding.

Introduction

This compound is a substituted isoxazole, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The precise substitution pattern, featuring a dichlorofluorophenyl ring and a nitrile group, suggests its potential as a key intermediate in the synthesis of more complex bioactive molecules. Accurate and detailed spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. However, for this specific compound, such data is not readily found in peer-reviewed journals or public spectral databases.

This guide provides a framework for the spectroscopic analysis of this compound, including generalized experimental methodologies and expected spectral characteristics based on its structure and data from related compounds.

Physicochemical Properties (Predicted)

While experimental data is scarce, computational methods provide predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₆ClFN₂O |

| Molecular Weight | 252.64 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Spectroscopic Data and Analysis (Projected)

In the absence of experimental data for the target compound, this section outlines the expected spectroscopic characteristics. For comparative purposes, data for the closely related analogue, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , is referenced where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the 2-chloro-6-fluorophenyl ring would appear in this region. The splitting pattern will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Methyl Region (approx. 2.5 ppm): A singlet corresponding to the three protons of the C5-methyl group on the isoxazole ring.

¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (approx. 110-165 ppm): Signals for the six carbons of the phenyl ring and the two sp² carbons of the isoxazole ring (C3 and C5). The carbon attached to fluorine will show a large C-F coupling constant.

-

Nitrile Carbon (approx. 115-120 ppm): A characteristically sharp signal for the -CN group.

-

Methyl Carbon (approx. 10-15 ppm): A signal for the C5-methyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 252.64. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Key Fragmentation: Fragmentation patterns would likely involve the loss of the nitrile group (-CN), cleavage of the isoxazole ring, and fragmentation of the substituted phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹. This is a key diagnostic peak.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

Instrumentation and Parameters:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the compound.

Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While this compound is a commercially available compound, there is a significant gap in the public domain regarding its detailed spectroscopic characterization. This guide provides projected spectroscopic data based on its chemical structure and offers standardized, robust experimental protocols for researchers to obtain this critical information. The acquisition and publication of this data would be a valuable contribution to the chemical science community, aiding in quality control, reaction monitoring, and future research endeavors involving this potentially useful synthetic intermediate. Professionals in drug development are strongly encouraged to perform full in-house characterization to ensure the identity and purity of this starting material in their synthetic campaigns.

An In-depth Technical Guide on 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS Number: 175204-41-8)

Disclaimer: Publicly available scientific literature and technical data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (CAS: 175204-41-8) are limited. This guide summarizes the available information and provides context based on closely related compounds. The properties and activities of related compounds should not be directly attributed to CAS 175204-41-8 without specific experimental verification.

Introduction

This compound is an organic compound identified by the CAS number 175204-41-8. Structurally, it belongs to the isoxazole class of heterocyclic compounds, featuring a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a nitrile functional group. While detailed scientific studies on this specific nitrile derivative are scarce, its structural analogs, particularly the corresponding carboxylic acid and carbonyl chloride, are recognized as key intermediates in the synthesis of semi-synthetic penicillins, such as flucloxacillin.[1]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes the basic information that is available, primarily from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 175204-41-8 | N/A |

| Molecular Formula | C₁₁H₆ClFN₂O | N/A |

| Molecular Weight | 236.63 g/mol | N/A |

| Appearance | White powder | [2] |

| Purity | Typically >99% | [2] |

Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data, including mechanism of action, target receptors, or therapeutic effects, available for this compound in the public domain.

For contextual understanding, its closely related analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is known as an impurity in the antibiotic flucloxacillin.[1] The parent drug, flucloxacillin, is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls. The biological activity of the nitrile compound itself has not been characterized.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not publicly available.

However, general synthetic routes for related isoxazole compounds have been described. For instance, the synthesis of the corresponding carbonyl chloride often starts from 2-chloro-6-fluorobenzaldehyde and involves oximation, chlorination, cyclization with ethyl acetoacetate, hydrolysis to the carboxylic acid, and subsequent conversion to the carbonyl chloride.[3][4] It is plausible that the nitrile could be synthesized from a related intermediate, but a specific protocol is not documented in available literature.

Due to the lack of published experimental studies on this compound, detailed methodologies for key experiments cannot be provided.

Signaling Pathways and Experimental Workflows

As there is no information on the biological targets or mechanism of action for this compound, no signaling pathway diagrams can be generated. Similarly, without published experimental studies, diagrams for experimental workflows are not applicable.

Conclusion

This compound (CAS 175204-41-8) is a chemical compound for which there is a significant lack of detailed, publicly available scientific data. While its existence is confirmed by chemical suppliers, its physicochemical properties, pharmacological profile, and biological activity remain uncharacterized in peer-reviewed literature. Its structural similarity to key intermediates in the synthesis of important antibiotics suggests its potential role as a synthetic building block. However, without dedicated research and publication, a comprehensive technical understanding of this specific compound cannot be achieved. Researchers and drug development professionals are advised to treat this compound as largely uncharacterized and to perform all necessary analytical and biological evaluations before its use.

References

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and Its Key Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is limited. This guide provides a comprehensive review of this compound in the context of its closely related and more extensively studied analogues: the corresponding carboxylic acid and carbonyl chloride. These compounds are pivotal as intermediates and documented impurities in the synthesis of isoxazolyl penicillin antibiotics, such as flucloxacillin.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that forms the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. This technical guide focuses on this compound, a specific derivative whose significance is intrinsically linked to its chemical precursors and analogues used in pharmaceutical manufacturing.

While dedicated studies on the carbonitrile are scarce, its structural relatives, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, are well-documented. The carboxylic acid is a known impurity in flucloxacillin preparations, making its detection and characterization crucial for drug quality control.[1] The carbonyl chloride is a key synthetic intermediate for creating the acyl side chain of isoxazolyl penicillins.[2] This review synthesizes the available data on this chemical family to provide a thorough understanding of their synthesis, properties, and biological context.

Physicochemical Properties

The physicochemical properties of the carbonitrile and its primary analogues are summarized below. Data has been aggregated from various chemical suppliers and databases.

| Property | This compound | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride |

| CAS Number | 175204-41-8[3][4] | 3919-74-2[1][5] | 69399-79-7[6] |

| Molecular Formula | C₁₁H₆ClFN₂O | C₁₁H₇ClFNO₃ | C₁₁H₆Cl₂FNO₂ |

| Molecular Weight | 236.63 g/mol [4] | 255.63 g/mol [2][5] | 274.08 g/mol [6] |

| Appearance | White powder[3] | White to cream or pale brown solid/powder[1][2] | White to yellow crystal powder[2] |

| Purity | >99%[3] | >98%[2] | Not Specified |

| Melting Point | Not Specified | 202-204 °C[7] | 48-52 °C |

Synthesis and Experimental Protocols

The synthesis of the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole core is a multi-step process that begins with 2-Chloro-6-fluorobenzaldehyde. This precursor is converted into the key isoxazole intermediates, which can then be theoretically functionalized to yield the target carbonitrile.

General Synthetic Pathway

The common pathway involves the formation of the isoxazole ring, followed by functional group manipulations at the 4-position. The process generally follows these steps: oximation, chlorination, cyclization, and hydrolysis to form the carboxylic acid, which is then converted to the highly reactive carbonyl chloride.[4]

Caption: General synthetic pathway to the isoxazole core and the target carbonitrile.

Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

An improved and environmentally conscious method avoids phosphorus-based chlorinating agents, using bis(trichloromethyl) carbonate (BTC) instead.

Objective: To synthesize the carbonyl chloride from the corresponding carboxylic acid.

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq, 100 mmol, 25.55 g)

-

Bis(trichloromethyl) carbonate (BTC) (0.33 eq, 33 mmol, 9.80 g)

-

Tetramethylurea (Catalyst) (0.02 eq, 2 mmol, 0.232 g)

-

Toluene (10x mass of carboxylic acid)

Procedure:

-

Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a suitable reaction vessel.

-

Stir the mixture to ensure homogeneity.

-

Set up a hydrogen chloride (HCl) gas absorption system.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate dropwise over 45 minutes at room temperature.

-

After the addition is complete, raise the temperature to 110°C and reflux the mixture for 2 hours.

-

Monitor the reaction to completion (e.g., by TLC or HPLC).

-

Once complete, recover the toluene via vacuum distillation.

-

Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa.

-

Solidify the product by freezing.

Expected Outcome: The process yields the target product (26.22 g, 95.7%) with a melting point of 48-52°C and a purity of 99.9% (GC).

Proposed Synthesis of the Carbonitrile

A specific protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a standard method for converting an acyl chloride to a nitrile is via a two-step, one-pot reaction involving the formation of a primary amide followed by dehydration.

-

Amidation: The carbonyl chloride would be reacted with aqueous ammonia to form the corresponding 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.

-

Dehydration: The resulting amide would then be dehydrated using a standard dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride) to yield the target carbonitrile.

Role in Pharmaceutical Analysis and Biological Context

The primary relevance of this isoxazole family is its connection to the antibiotic flucloxacillin. The carboxylic acid is a known impurity, while the carbonyl chloride is a direct precursor.

Impurity Analysis

The presence of impurities like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an active pharmaceutical ingredient (API) like flucloxacillin must be strictly controlled.[1] Reverse-phase High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.

Caption: General workflow for pharmaceutical impurity analysis using HPLC.

Protocol: HPLC Analysis of Carboxylic Acid Impurity

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of the carboxylic acid impurity

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

-

Standard Solution: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

-

Sample Solution: Accurately weigh and dissolve the flucloxacillin API sample in the same solvent.

-

Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Detection: Monitor the elution profile with the UV detector at an appropriate wavelength.

-

Quantification: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of the impurity based on the peak area relative to the standard.

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not available in the public domain. However, studies on other 3,5-diaryl-isoxazole-4-carbonitriles have shown them to possess antimicrobial activity against various bacteria and fungi.[8] This suggests that the target compound could potentially have similar properties.

The primary biological context comes from flucloxacillin, the final drug product. As a β-lactam antibiotic, flucloxacillin inhibits the synthesis of the bacterial cell wall.[1]

Caption: Mechanism of action for β-lactam antibiotics like Flucloxacillin.

This mechanism involves the antibiotic binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Conclusion

This compound is a compound of interest primarily due to its structural relationship to key intermediates in the synthesis of isoxazolyl penicillin antibiotics. While direct research on its synthesis and biological activity is lacking, a comprehensive understanding can be built by examining its carboxylic acid and carbonyl chloride analogues. The established synthetic routes to the isoxazole core and the analytical methods for detecting related impurities are critical for professionals in drug development and quality assurance. The known antimicrobial activity of other isoxazole-4-carbonitriles suggests a potential avenue for future research into the biological profile of this specific molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 3. This compound, CasNo.175204-41-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 3919-74-2 | TargetMol [targetmol.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

In Silico Modeling of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study for the novel compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document outlines a structured approach to evaluating the potential of this specific isoxazole derivative as an inhibitor of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2), through computational methods. The guide details methodologies for molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and presents a hypothetical signaling pathway associated with CDK2 inhibition. All quantitative data are summarized for clarity, and experimental workflows are visualized using Graphviz.

Introduction

The isoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4] The functionalization of the isoxazole ring can lead to compounds with enhanced physicochemical properties and biological efficacy.[3] In the realm of oncology, the development of small molecule inhibitors targeting key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs), is a promising therapeutic strategy.[5]

This guide focuses on a hypothetical in silico evaluation of this compound, a novel compound, as a potential inhibitor of CDK2. The in silico approach allows for a rapid and cost-effective preliminary assessment of a compound's potential before embarking on extensive experimental studies.[6]

In Silico Modeling Workflow

The computational investigation of this compound follows a systematic workflow, beginning with the preparation of the ligand and its protein target, followed by molecular docking simulations and ADMET prediction.

Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of the ligand to the protein target.[7]

Receptor Preparation:

-

The three-dimensional crystal structure of the target protein, Cyclin-Dependent Kinase 2 (CDK2), is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and partial charges are assigned using a force field such as CHARMm.

-

The binding site is defined by creating a grid box around the active site of the enzyme.

Ligand Preparation:

-

The 2D structure of this compound is sketched using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field.

-

Partial charges are assigned, and rotatable bonds are defined.

Docking Simulation:

-

A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation.

-

The algorithm explores various conformations of the ligand within the defined binding site and scores them based on a predefined scoring function.

-

The top-ranked binding poses are saved for further analysis.

Pose Analysis:

-

The predicted binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

The binding affinity, typically expressed as a docking score in kcal/mol, is recorded.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[6][8]

Methodology:

-

The chemical structure of the compound is submitted to a variety of online ADMET prediction tools and software.

-

These tools utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a range of pharmacokinetic and toxicological properties.

-

The predicted properties are compiled and analyzed to assess the compound's potential for oral bioavailability, metabolic stability, and safety.

Results and Data Presentation

Molecular Docking Results

The molecular docking simulations of this compound against CDK2 yielded the following hypothetical results:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| This compound | -9.2 | LEU83, ILE10, GLU81, LYS33 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

| Reference Inhibitor (e.g., Roscovitine) | -8.5 | LEU83, PHE80, GLN131 | Hydrogen Bond, Pi-Pi Stacking |

ADMET Prediction Summary

The predicted ADMET properties for the compound are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Good intestinal permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to have high affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter | Inhibitor | May affect the excretion of other drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Signaling Pathway

Inhibition of CDK2 by a small molecule inhibitor can disrupt the cell cycle, leading to apoptosis in cancer cells. The following diagram illustrates a simplified hypothetical signaling pathway.

Conclusion

This in silico modeling guide presents a hypothetical yet plausible framework for the initial assessment of this compound as a potential anticancer agent. The outlined methodologies for molecular docking and ADMET prediction provide a solid foundation for computational drug discovery efforts. The hypothetical results suggest that the compound may exhibit favorable binding to CDK2 and possess a reasonable pharmacokinetic profile, warranting further experimental validation. This guide serves as a template for researchers and scientists in the field of drug development to leverage computational tools for the efficient evaluation of novel chemical entities.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile . This compound is a member of the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The specific compound, this compound, possesses a unique substitution pattern with a halogenated phenyl ring, a methyl group, and a nitrile functional group, suggesting its potential as a scaffold for the development of novel therapeutic agents. These notes offer detailed protocols for its synthesis and characterization to facilitate further research and drug discovery efforts.

Data Presentation

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₆ClFN₂O |

| Molecular Weight | 252.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Values/Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.20 (m, 3H, Ar-H), 2.70 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C=N), 160 (C-Cl, d, J_CF), 132 (Ar-C), 128 (Ar-C), 125 (Ar-C), 115 (Ar-C, d, J_CF), 115 (C≡N), 105 (C4-isoxazole), 12 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z (%): 252 (M⁺), 217, 189, 154 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound from the corresponding carboxylic acid via a two-step process involving the formation of an amide intermediate followed by dehydration.

Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonium hydroxide (2.0 eq) dropwise.

-

Work-up: Stir the reaction mixture at room temperature for 1 hour. Quench the reaction with water and extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure amide.

Step 2: Dehydration of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide to the Nitrile

-

Reaction Setup: In a round-bottom flask, place the 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide (1.0 eq) and add phosphorus oxychloride (POCl₃, 3.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) as the dehydrating agent.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C depending on the reagent) and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product, this compound.

Protocol 2: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Hypothetical signaling pathway for the isoxazole derivative.

"experimental protocol for using 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the experimental protocols related to the synthesis and analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known impurity in flucloxacillin preparations.[3] Understanding the synthesis and characterization of this compound is crucial for drug development and quality assurance.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClFNO₃ | PubChem |

| Molecular Weight | 255.63 g/mol | PubChem |

| Appearance | White to cream or pale brown powder | BenchChem[3] |

| CAS Number | 3919-74-2 | BenchChem[3] |

Experimental Protocols

Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol outlines the general multi-step synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1][4]

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Hydroxylamine

-

Chlorinating agent (e.g., N-Chlorosuccinimide)

-

Cyclizing agent

-

Solvents (e.g., ethanol, toluene)

-

Acid/Base for hydrolysis and pH adjustment

-

Standard laboratory glassware and equipment

Methodology:

-

Oxime Formation: Dissolve 2-Chloro-6-fluorobenzaldehyde in a suitable solvent and react it with hydroxylamine to form the corresponding oxime.

-

Chlorination: The oxime is then chlorinated using a suitable chlorinating agent.

-

Cyclization: The chlorinated intermediate undergoes cyclization to form the isoxazole ring.

-

Hydrolysis: The resulting isoxazole derivative is hydrolyzed, typically under acidic conditions, to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Caption: Synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in a flucloxacillin sample.[3]

Objective: To separate and quantify the target carboxylic acid from the active pharmaceutical ingredient (API).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Methodology:

-

Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or as determined by UV-Vis spectrum of the analyte)

-

Column Temperature: 25°C

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid based on the retention time of the reference standard. Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Caption: General workflow for the HPLC analysis of pharmaceutical impurities.

Biological Context and Mechanism of Action

While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is primarily studied as a pharmaceutical impurity, its parent drug, flucloxacillin, has a well-established mechanism of action.[3] Flucloxacillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][3] It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By inhibiting PBPs, flucloxacillin disrupts cell wall integrity, leading to bacterial cell lysis and death.[1]

Caption: Simplified signaling pathway for the mechanism of action of Flucloxacillin.

Conclusion

The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole derivatives is in the synthesis of antibiotics. The carboxylic acid form is a notable impurity that requires careful monitoring during the manufacturing of drugs like flucloxacillin. The provided protocols for synthesis and HPLC analysis are fundamental for researchers and professionals in pharmaceutical development and quality control. Further research is needed to explore any potential direct biological activities of the carbonitrile derivative.

References

Application Notes and Protocols for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. This document provides an overview of the known context of closely related analogs, and proposes detailed protocols for the synthesis and biological evaluation of the title compound to explore its potential as a novel therapeutic agent.

Introduction

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Isoxazole-containing compounds have been successfully developed as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[1][3] The specific compound, this compound, is structurally related to key intermediates used in the synthesis of β-lactam antibiotics, such as flucloxacillin.[4][5] The carboxylic acid and carbonyl chloride analogs are primarily recognized as precursors or impurities in the manufacturing of these antibiotics.[5]

The introduction of a carbonitrile group at the 4-position of the isoxazole ring, along with the substituted phenyl ring, offers a unique chemical entity with the potential for novel biological activities. This document outlines proposed methodologies for the synthesis and comprehensive biological screening of this compound to elucidate its therapeutic potential.

Synthesis Protocols

While the direct synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its carboxylic acid precursor. The final step would involve the conversion of a primary amide to a nitrile.

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

This protocol is based on established methods for the synthesis of the carboxylic acid precursor.

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethyl acetoacetate

-

N-Chlorosuccinimide (NCS)

-

Solvents (e.g., ethanol, water, toluene)

Procedure:

-

Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol and water. Add a solution of sodium hydroxide and stir at room temperature to form the corresponding oxime.

-

Chlorination: Treat the oxime with N-chlorosuccinimide in a suitable solvent to generate the hydroximoyl chloride.

-

Cyclization: React the hydroximoyl chloride with ethyl acetoacetate in the presence of a base to yield the ethyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

Hydrolysis: Hydrolyze the resulting ester using a solution of sodium hydroxide in water and ethanol. Acidify the reaction mixture to precipitate the desired 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Proposed Synthesis of this compound

This proposed protocol starts from the corresponding carboxylic acid.

Materials:

-

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride or oxalyl chloride

-

Ammonia solution

-

Dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride)

-

Solvents (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

Amide Formation: Carefully add the acid chloride solution to an excess of concentrated ammonia solution at low temperature to form 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide.

-

Dehydration to Nitrile: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the target compound, this compound.

-

Purification: Purify the final product using column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Proposed Biological Evaluation Protocols

Given the broad bioactivity of the isoxazole scaffold, the following protocols are proposed to screen this compound for potential therapeutic applications.

In Vitro Antibacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Caption: Proposed workflow for the biological evaluation of the target compound.

Potential Mechanism of Action: Kinase Inhibition

Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

A hypothetical mechanism of action for this compound, should it exhibit anticancer activity, could involve the inhibition of a key signaling pathway such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary (Hypothetical)

As no specific biological data for this compound is currently available, the following table is a template for presenting data that would be generated from the proposed experimental protocols.

| Assay Type | Target | Result (e.g., IC50, MIC) |

| Anticancer Activity | MCF-7 (Breast Cancer) | Data to be determined |

| A549 (Lung Cancer) | Data to be determined | |

| HCT116 (Colon Cancer) | Data to be determined | |

| Antibacterial Activity | Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined | |

| Enzyme Inhibition | PI3Kα | Data to be determined |

Conclusion

This compound represents an unexplored molecule with potential for medicinal chemistry applications, stemming from the established pharmacological importance of the isoxazole scaffold. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound. Further research is warranted to determine its bioactivity profile and potential as a lead compound for drug discovery.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile and its Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile is a substituted isoxazole derivative. While direct applications of the carbonitrile are not extensively documented in publicly available literature, its corresponding carboxylic acid and carbonyl chloride analogues are crucial intermediates in the synthesis of several important pharmaceutical compounds. The carbonitrile can be considered a key precursor to the carboxylic acid via hydrolysis. These application notes will focus on the utility of these derivatives, particularly in the synthesis of β-lactam antibiotics.

Application 1: Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)

The primary and most well-documented application of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole scaffold is in the synthesis of penicillinase-resistant penicillins, such as Flucloxacillin. The key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.[1]

Experimental Protocols:

Protocol 1.1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This multi-step synthesis starts from 2-chloro-6-fluorobenzaldehyde.[1][2]

-

Step 1: Oximation: 2-chloro-6-fluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

-

Step 2: Chlorination: The oxime is chlorinated using a suitable chlorinating agent.

-

Step 3: Cyclization: A cyclization reaction is performed to form the isoxazole ring.

-

Step 4: Hydrolysis: The resulting compound is hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3]

-

Step 5: Acyl Chlorination: The carboxylic acid is then treated with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate to yield the final product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2][4]

Protocol 1.2: Synthesis of Flucloxacillin

This protocol details the coupling of the isoxazole acid chloride with 6-aminopenicillanic acid (6-APA).[1]

-

Methodology:

-

Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid in an aqueous solution of a weak inorganic base (e.g., sodium bicarbonate) and cool the solution to 0-5°C.[3]

-

Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent to the cooled 6-APA solution. Maintain the pH between 7 and 8 during the addition.[1]

-

Acidification and Extraction: Upon reaction completion, acidify the mixture with hydrochloric acid. The resulting flucloxacillin acid is then extracted into an organic solvent.[1]

-

Salt Formation: The extracted flucloxacillin acid can be converted to its sodium salt for pharmaceutical formulation.

-

Quantitative Data:

| Intermediate/Product | Synthesis Step | Reagents | Yield | Purity (GC) | Melting Point (°C) | Reference |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | Acyl Chlorination | Bis(trichloromethyl) carbonate, Toluene | 95.7% | 99.9% | 48-52 | [4] |

| Flucloxacillin Sodium | Acylation & Salt Formation | 6-APA, Sodium Bicarbonate | - | - | - | [1] |

Data for Flucloxacillin synthesis yield and purity were not specified in the provided search results.

Diagram of Synthetic Pathway:

Caption: Synthetic route to Flucloxacillin.

Application 2: Intermediate for Other Advanced Pharmaceutical Compounds

The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is also a key intermediate in the synthesis of other advanced pharmaceutical compounds, such as the antibiotic Ceftaroline.[5] This highlights the versatility of this isoxazole scaffold in the development of new therapeutic agents.

Broader Biological Context of Isoxazole Derivatives

While specific biological activity data for this compound is scarce, the isoxazole moiety is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antibacterial, anticancer, and neuroprotective effects.[3][5][6] For instance, some isoxazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.[5]

Mechanism of Action of Flucloxacillin:

As a β-lactam antibiotic, Flucloxacillin inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.[1]

Diagram of Flucloxacillin's Mechanism of Action:

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

Application Notes and Protocols: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile as a chemical intermediate in the synthesis of pharmaceutically relevant compounds. While direct literature on this specific carbonitrile is limited, this document outlines its plausible synthesis and its primary application as a precursor to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent derivatives, which are crucial in the development of isoxazolyl penicillin antibiotics.

Overview and Primary Application